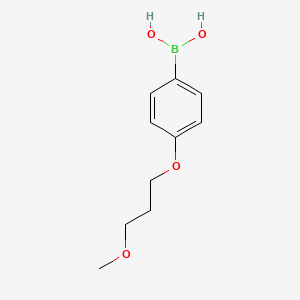

4-(3-Methoxypropoxy)phenylboronic acid

CAS No.: 279262-35-0

Cat. No.: VC2821598

Molecular Formula: C10H15BO4

Molecular Weight: 210.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 279262-35-0 |

|---|---|

| Molecular Formula | C10H15BO4 |

| Molecular Weight | 210.04 g/mol |

| IUPAC Name | [4-(3-methoxypropoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C10H15BO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 |

| Standard InChI Key | WYIXRPIOLPCEBP-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)OCCCOC)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)OCCCOC)(O)O |

Introduction

4-(3-Methoxypropoxy)phenylboronic acid is an organoboron compound with the molecular formula . It is a derivative of phenylboronic acid, where a 3-methoxypropoxy group is attached to the phenyl ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functional group. Its structural features make it a versatile intermediate in the development of pharmaceuticals and advanced materials.

Molecular Information

-

IUPAC Name: [4-(3-Methoxypropoxy)phenyl]boronic acid

-

Molecular Formula:

Structural Characteristics

-

2D Structure: The compound consists of a phenyl ring substituted with a boronic acid group () and a 3-methoxypropoxy chain.

Role in Organic Synthesis

4-(3-Methoxypropoxy)phenylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of biaryl compounds. These reactions are essential in creating complex molecules for pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Development

The boronic acid group enables this compound to act as a precursor for bioactive molecules, including proteasome inhibitors and enzyme modulators. Its functional groups provide flexibility for designing derivatives tailored to specific biological targets.

Synthesis

The synthesis of 4-(3-Methoxypropoxy)phenylboronic acid typically involves:

-

Functionalizing the phenyl ring with a boronic acid group ().

-

Introducing the 3-methoxypropoxy substituent via etherification reactions.

For example, starting from phenol derivatives, alkylation with 3-methoxypropyl halides under basic conditions can yield the desired ether functionality.

Biological Relevance

Boronic acids are known to form reversible covalent bonds with diols and hydroxyl groups, making them useful for targeting enzymes with active-site serine residues, such as proteases and kinases.

Antioxidant Potential

While no direct studies on the antioxidant activity of this specific compound are available, its structural analogs have shown promise in scavenging free radicals, suggesting potential applications in mitigating oxidative stress .

Material Science

The compound's ability to participate in polymerization and coupling reactions makes it a candidate for developing advanced materials with tailored properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume